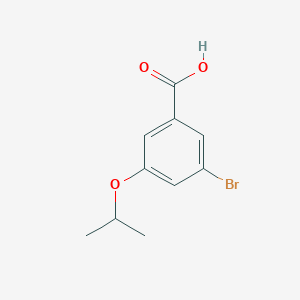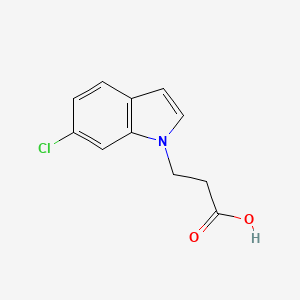
3-Bromo-5-isopropoxybenzoic acid
Overview
Description
3-Bromo-5-isopropoxybenzoic acid is a chemical compound with the CAS Number: 1119779-04-2 . It has a molecular weight of 259.1 . The IUPAC name for this compound is 3-bromo-5-isopropoxybenzoic acid .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-isopropoxybenzoic acid is1S/C10H11BrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure. It is typically stored at temperatures between 2-8°C . Unfortunately, other physical and chemical properties were not available in the sources I found.
Scientific Research Applications
Pharmaceutical Research
3-Bromo-5-isopropoxybenzoic acid: is utilized in pharmaceutical research for the synthesis of complex molecules. Its bromine and isopropoxy groups make it a versatile intermediate for constructing pharmacologically active compounds. For instance, it can be used to develop new anti-inflammatory agents or as a precursor in the synthesis of modulators for various biological targets .
Material Science
In material science, this compound serves as a building block for creating new polymeric materials. Its benzoic acid moiety can be incorporated into polymer chains, potentially leading to materials with unique properties such as enhanced thermal stability or specific interaction capabilities with other substances .
Chemical Synthesis
3-Bromo-5-isopropoxybenzoic acid: plays a critical role in chemical synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling. It can act as a substrate for creating biaryl structures, which are common frameworks in many organic compounds, including natural products and pharmaceuticals .
Agricultural Research
In the field of agriculture, this compound could be explored for the development of novel agrochemicals. Its structural features might be beneficial in designing new herbicides or pesticides that target specific pathways in plant or insect metabolism .
Biotechnology
Biotechnological applications may involve the use of 3-Bromo-5-isopropoxybenzoic acid in enzyme inhibition studies. It could serve as a scaffold for creating inhibitors that modulate enzyme activity, which is crucial in understanding disease mechanisms and developing therapeutic strategies .
Environmental Applications
Environmental chemistry research might investigate 3-Bromo-5-isopropoxybenzoic acid for its potential role in pollutant degradation processes. Its chemical structure could be modified to enhance interactions with pollutants, facilitating their breakdown in environmental clean-up efforts .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry. Its unique spectral properties allow for its use in calibrating instruments or validating analytical methods, ensuring accuracy and precision in chemical analysis .
Catalysis
Lastly, 3-Bromo-5-isopropoxybenzoic acid may find use in catalysis research. It could be employed in the study of catalytic processes that involve halogenated benzoic acids, potentially leading to more efficient and selective catalytic systems .
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBLBPFZZDTKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681822 | |
| Record name | 3-Bromo-5-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-isopropoxybenzoic acid | |
CAS RN |
1119779-04-2 | |
| Record name | 3-Bromo-5-(1-methylethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119779-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-isopropoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)
![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)


![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)

![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)
![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)
![3-Amino-1-[(4-chlorophenyl)methyl]urea](/img/structure/B1523175.png)


![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)